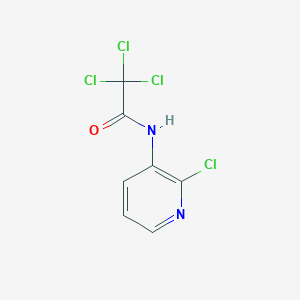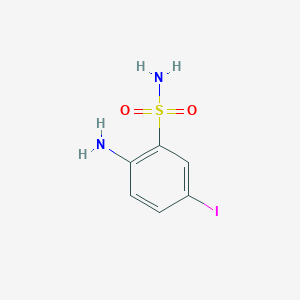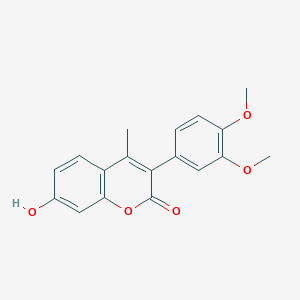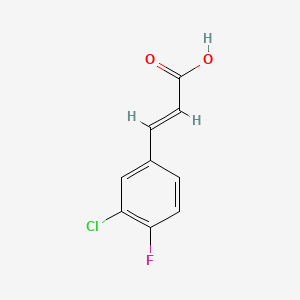
3-Chloro-4-fluorocinnamic acid
Descripción general
Descripción
3-Chloro-4-fluorocinnamic acid is an organic compound with the molecular formula C9H6ClFO2 and a molecular weight of 200.6 . It is a solid substance .
Molecular Structure Analysis
The IUPAC name for 3-Chloro-4-fluorocinnamic acid is (2E)-3- (3-chloro-4-fluorophenyl)-2-propenoic acid . The InChI code is 1S/C9H6ClFO2/c10-7-5-6 (1-3-8 (7)11)2-4-9 (12)13/h1-5H, (H,12,13)/b4-2+ .Physical And Chemical Properties Analysis
3-Chloro-4-fluorocinnamic acid has a boiling point of 326.1°C at 760 mmHg and a melting point of 173-175°C . It is stored in a dry environment at 2-8°C . The compound is solid in physical form .Aplicaciones Científicas De Investigación
Biodegradation and Environmental Applications
- Biodegradation by Bacterial Strains : Strains like Rhodococcus sp. have shown effectiveness in degrading 4-fluorocinnamic acid (4-FCA), a related compound to 3-Chloro-4-fluorocinnamic acid. These strains can degrade high concentrations of 4-FCA, which is significant for environmental remediation of fluoric agrochemicals (Ma Yu, 2013).
- Treatment of Shock Loads in Biological Systems : Bioaugmentation techniques using bacteria have been utilized to treat shock loadings of 4-FCA in systems like rotating biological contactors. This demonstrates potential applications in managing transient organic pollutant loads in wastewater treatment processes (C. Amorim et al., 2013).
Chemical Synthesis and Industrial Applications
- Biotransformation in Industrial Settings : Non-acclimated industrial activated sludge has been used to investigate the biotransformation of 4-FCA. Understanding these reactions is crucial for managing waste streams containing such compounds in biological wastewater treatment plants (L. M. Freitas dos Santos et al., 2004).
- Synthesis of Derivatives : Methyl 4-fluorocinnamate, derived from 4-fluorocinnamic acid, has been synthesized using strongly acidic cationic exchange resin as a catalyst. This process highlights the role of 4-fluorocinnamic acid derivatives in asymmetric dihydroxylation and aminohydroxylation, important in large-scale preparation of chiral medicinal materials (C. Si, 2004).
Biofield Energy Treatment and Analytical Applications
- Influence on Physical and Spectral Properties : Studies have shown that biofield energy treatment can modify the physical, thermal, and spectral properties of compounds like 3-Chloro-4-fluoroaniline, suggesting potential applications in altering the properties of similar compounds for specific industrial or pharmaceutical purposes (M. Trivedi et al., 2015).
Safety and Hazards
The safety information for 3-Chloro-4-fluorocinnamic acid includes several hazard statements: H302-H315-H319-H335 . Precautionary measures include avoiding dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Mecanismo De Acción
Target of Action
Safety data sheets indicate that it may cause irritation to the respiratory system, suggesting a potential interaction with respiratory tract cells .
Pharmacokinetics
As a small molecule (molecular weight: 2006 g/mol ), it is likely to be absorbed and distributed throughout the body. The metabolism and excretion of this compound would depend on various factors, including its chemical structure and the individual’s metabolic enzymes.
Result of Action
Safety data sheets suggest that it may cause skin, eye, and respiratory irritation . .
Action Environment
The action, efficacy, and stability of 3-Chloro-4-fluorocinnamic acid can be influenced by various environmental factors. Furthermore, it should be stored in a well-ventilated place, kept tightly closed, and stored locked up for safety .
Propiedades
IUPAC Name |
(E)-3-(3-chloro-4-fluorophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-7-5-6(1-3-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYFKFZBXVYKVCD-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1/C=C/C(=O)O)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-4-fluorocinnamic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





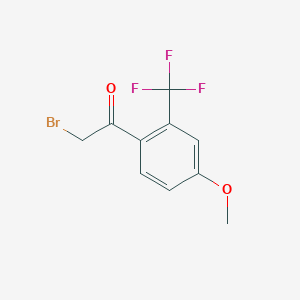

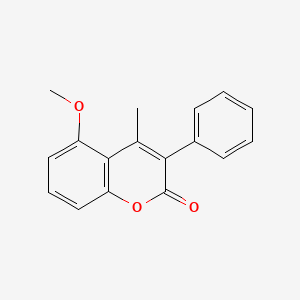

![2-[2-[4-(2-Thiophen-2-ylethynyl)phenyl]ethynyl]thiophene](/img/structure/B3042273.png)
![2-Bromo-1-[5-fluoro-2-(trifluoromethyl)phenyl]ethanone](/img/structure/B3042274.png)

